molecular formula C10H7N3O B12944543 2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine

2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B12944543
M. Wt: 185.18 g/mol
InChI Key: RXGDUSPNSHCSNI-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines a furan ring and an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the Weidenhagen reaction, where 2,3-diaminopyridine reacts with furfural . The reaction conditions often include the use of a base such as potassium hydroxide in an acetone system. The product can undergo further methylation to yield isomeric forms .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves nitric acid and sulfuric acid.

    Bromination: Uses bromine or N-bromosuccinimide (NBS).

    Formylation: Employs formylating agents like formic acid or formamide.

    Acylation: Utilizes acyl chlorides or anhydrides.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine stands out due to its unique combination of a furan ring and an imidazo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H7N3O/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8/h1-6H,(H,11,12,13)

InChI Key

RXGDUSPNSHCSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=CO3

Origin of Product

United States

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